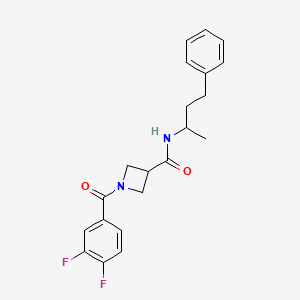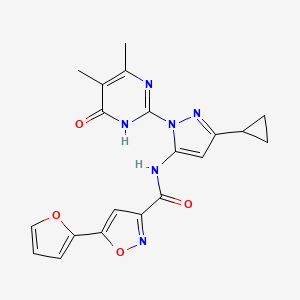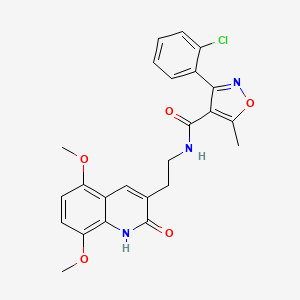
3-(2-chlorophenyl)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-5-methylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-chlorophenyl)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C24H22ClN3O5 and its molecular weight is 467.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Research has demonstrated the synthesis of compounds structurally related to the specified chemical that exhibit significant in vitro antibacterial and antifungal activities against various pathogens, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. For example, compounds synthesized with similar structures have been evaluated for their antimicrobial efficacy, indicating potential applications in developing new therapeutic agents against infectious diseases (Desai et al., 2011; Patel & Shaikh, 2011).
Anti-inflammatory and Analgesic Applications
The compound and its derivatives have been studied for their anti-inflammatory and analgesic activities. Some derivatives exhibit significant effects in models of inflammation and pain, suggesting their potential for the development of new anti-inflammatory and pain-relieving medications. Such compounds have shown reduced gastrointestinal toxicity and lipid peroxidation, alongside their pharmacological activities, making them candidates for safer therapeutic options (Alam et al., 2011).
Neuropharmacological Applications
Derivatives of the compound have been synthesized and tested for their potential neuroleptic properties, indicating applications in central nervous system disorders. For instance, specific derivatives have demonstrated neuroleptic effects in animal models, highlighting the possibility of developing new treatments for psychiatric conditions (Clarke et al., 1978).
Synthesis and Chemical Characterization
In addition to pharmacological applications, the compound and its derivatives have been subjects of chemical studies aimed at synthesizing novel chemical entities. These studies provide insights into the chemistry underlying the potential therapeutic effects of these compounds, facilitating the design of more effective and safer drugs (Guleli et al., 2019).
properties
IUPAC Name |
3-(2-chlorophenyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O5/c1-13-20(22(28-33-13)15-6-4-5-7-17(15)25)24(30)26-11-10-14-12-16-18(31-2)8-9-19(32-3)21(16)27-23(14)29/h4-9,12H,10-11H2,1-3H3,(H,26,30)(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLWWKOOLOIEMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCC3=CC4=C(C=CC(=C4NC3=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-2-(benzo[d]oxazol-2-yl)-3-(3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2408959.png)

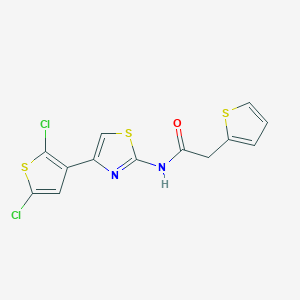
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,6-dimethoxybenzamide](/img/structure/B2408967.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2408968.png)
![2-((1-cyano-4-imino-5-(4-phenylthiazol-2-yl)-3-azaspiro[5.5]undec-1-en-2-yl)thio)-N-phenylacetamide](/img/structure/B2408970.png)
![1-[1-(3-Methoxyphenyl)ethyl]piperazine](/img/structure/B2408971.png)
![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]cyclopropanecarboxamide](/img/structure/B2408973.png)
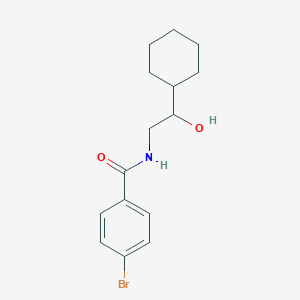
![N-(2-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2408975.png)
